Methyl lucidenate A
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Overview
Description
Methyl lucidenate A is a natural compound derived from the fungus Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl lucidenate A can be synthesized through various methods, including extraction from Ganoderma lucidum. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the triterpenoids from the fungal material . The extracted compounds are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The cultivation is carried out under controlled conditions to ensure the optimal growth of the fungus and the production of triterpenoids. The extraction process is then scaled up using industrial-grade solvents and equipment to obtain significant quantities of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl lucidenate A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl lucidenate A involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis. For example, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and activate caspase enzymes, which play a crucial role in apoptosis .
Comparison with Similar Compounds
Methyl lucidenate A is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Lucidenic acid N
- Methyl lucidenate E2
- Methyl lucidenate F
- Butyl lucidenate N
These compounds share structural similarities with this compound but may exhibit different biological activities. For instance, methyl lucidenate F has been reported to inhibit tyrosinase activity, making it a potential candidate for skin-whitening agents . The uniqueness of this compound lies in its specific combination of biological activities, particularly its potent anti-inflammatory and anticancer properties .
Properties
Molecular Formula |
C28H40O6 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H40O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,29H,8-14H2,1-7H3/t15-,16-,17+,19+,26+,27-,28+/m1/s1 |
InChI Key |
AVSUQFFHBSVWRI-NZXXOGSYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
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